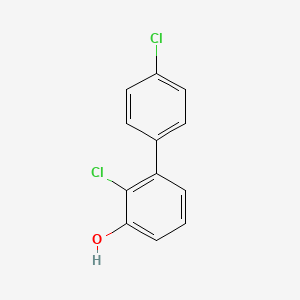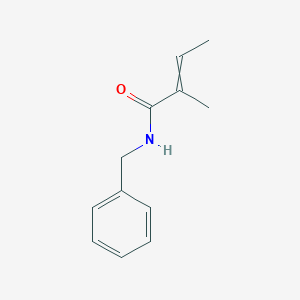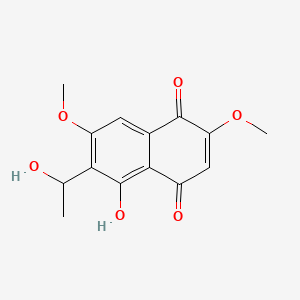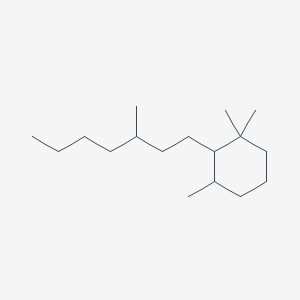
1,1,3-Trimethyl-2-(3-methylheptyl)cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3-Trimethyl-2-(3-methylheptyl)cyclohexane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This particular compound is characterized by its cyclohexane ring substituted with three methyl groups and a 3-methylheptyl group. Its molecular formula is C17H34 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Trimethyl-2-(3-methylheptyl)cyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes, such as using zeolite catalysts for the alkylation reactions. These methods are designed to maximize yield and minimize by-products. The reaction conditions are optimized for large-scale production, often involving continuous flow reactors and precise temperature control .
化学反応の分析
Types of Reactions
1,1,3-Trimethyl-2-(3-methylheptyl)cyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 gas, Pd or Pt catalyst, elevated pressure.
Substitution: Cl2 or Br2, UV light or heat.
Major Products
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated cyclohexane derivatives.
科学的研究の応用
1,1,3-Trimethyl-2-(3-methylheptyl)cyclohexane has various applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics of cycloalkane derivatives.
Biology: Investigated for its potential biological activity and interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the synthesis of specialty chemicals and as a solvent in certain industrial processes.
作用機序
The mechanism of action of 1,1,3-Trimethyl-2-(3-methylheptyl)cyclohexane depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with lipid membranes, affecting membrane fluidity and permeability. The molecular targets and pathways involved are specific to the context of its use .
類似化合物との比較
Similar Compounds
Cyclohexane: A simpler cycloalkane with no substituents.
1,1,3-Trimethylcyclohexane: Similar structure but lacks the 3-methylheptyl group.
1,1,2-Trimethylcyclohexane: Differently substituted cyclohexane with similar properties.
Uniqueness
1,1,3-Trimethyl-2-(3-methylheptyl)cyclohexane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 3-methylheptyl group differentiates it from other cyclohexane derivatives, influencing its reactivity and applications .
特性
CAS番号 |
86960-70-5 |
|---|---|
分子式 |
C17H34 |
分子量 |
238.5 g/mol |
IUPAC名 |
1,1,3-trimethyl-2-(3-methylheptyl)cyclohexane |
InChI |
InChI=1S/C17H34/c1-6-7-9-14(2)11-12-16-15(3)10-8-13-17(16,4)5/h14-16H,6-13H2,1-5H3 |
InChIキー |
BQYHJHZBQFKYBO-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C)CCC1C(CCCC1(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-([1,1'-Biphenyl]-4-yl)-2-(3-bromophenyl)-1,3-oxazole](/img/structure/B14419566.png)
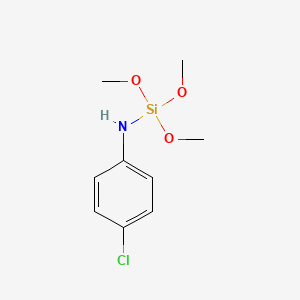

![4-Ethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14419586.png)
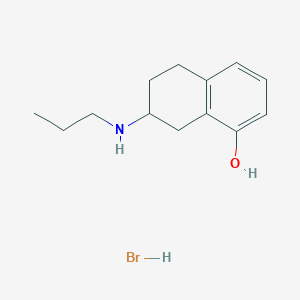
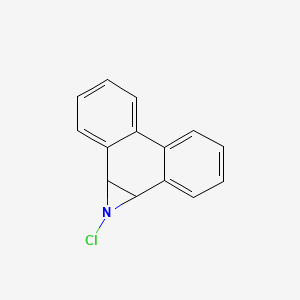

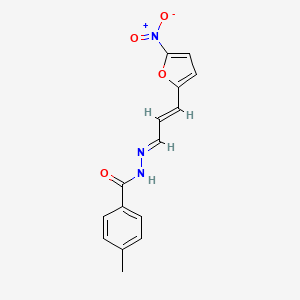

![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(methoxymethyl)phenyl]carbamate](/img/structure/B14419625.png)
![1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene](/img/structure/B14419631.png)
